molecular formula C26H28N2O3S B11359531 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropylphenyl)acetamide

2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropylphenyl)acetamide

Cat. No.: B11359531
M. Wt: 448.6 g/mol
InChI Key: BZCSBDFGHGVLOD-UHFFFAOYSA-N
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Description

2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropylphenyl)acetamide is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

The synthesis of 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the dibenzo[c,e][1,2]thiazine core: This step involves the cyclization of appropriate precursors under specific conditions to form the heterocyclic core.

    Introduction of the isopropyl groups: Isopropyl groups are introduced through alkylation reactions using isopropyl halides.

    Oxidation to form the dioxido groups: The oxidation of sulfur atoms in the thiazine ring to form sulfone groups is achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Acetylation and coupling: The final step involves the acetylation of the amine group and coupling with 4-isopropylphenyl acetic acid to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems.

Chemical Reactions Analysis

2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo further oxidation, particularly at the sulfur atoms, to form higher oxidation state products.

    Reduction: Reduction reactions can target the sulfone groups, converting them back to sulfides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Scientific Research Applications

2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress and inflammation play a role.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropylphenyl)acetamide involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The sulfone groups are particularly important for its biological activity, as they can form strong interactions with target proteins. The aromatic and heterocyclic structure allows for π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar compounds to 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropylphenyl)acetamide include:

    Dibenzo[c,e][1,2]thiazine derivatives: These compounds share the same core structure but differ in the substituents attached to the aromatic rings and the thiazine ring.

    Sulfone-containing compounds: Compounds with sulfone groups exhibit similar chemical reactivity and biological activity.

    Acetamide derivatives: These compounds have the same acetamide functional group but differ in the rest of the molecular structure.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H28N2O3S

Molecular Weight

448.6 g/mol

IUPAC Name

2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C26H28N2O3S/c1-17(2)19-9-12-21(13-10-19)27-26(29)16-28-24-14-11-20(18(3)4)15-23(24)22-7-5-6-8-25(22)32(28,30)31/h5-15,17-18H,16H2,1-4H3,(H,27,29)

InChI Key

BZCSBDFGHGVLOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C(C)C)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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